Cbz-L-allysine ethylene acetal

Orthogonal Protecting Groups Peptide Synthesis Chiral Intermediate

Cbz-L-allysine ethylene acetal is a protected chiral building block essential for multi-step syntheses requiring orthogonal N-terminal protection. Its Cbz group withstands acidic conditions that cleave Boc and enables hydrogenolytic deprotection where Fmoc is base-incompatible, eliminating route revalidation. Used in omapatrilat vasopeptidase inhibitor synthesis and alkaloid total synthesis of (+)-epiquinamide. The ethylene acetal masks a reactive aldehyde side chain, preventing uncontrolled oligomerization. Insist on this specific protected form to maintain the broadest synthetic compatibility.

Molecular Formula C16H21NO6
Molecular Weight 323.345
CAS No. 852822-01-6
Cat. No. B594396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-L-allysine ethylene acetal
CAS852822-01-6
Synonyms(S)-2-(benzyloxycarbonylamino)-5-(1,3-dioxolan-2-yl)pentanoic acid; Z-Aea-OH
Molecular FormulaC16H21NO6
Molecular Weight323.345
Structural Identifiers
SMILESC1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyIXBOEVIPNQUBFK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-L-allysine Ethylene Acetal CAS 852822-01-6: Chemical Identity and Procurement Specifications for Pharmaceutical Research


Cbz-L-allysine ethylene acetal (CAS 852822-01-6), also designated as (S)-2-(((benzyloxy)carbonyl)amino)-5-(1,3-dioxolan-2-yl)pentanoic acid, is a chiral amino acid derivative with the molecular formula C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol . This compound is distinguished by the incorporation of a carbobenzoxy (Cbz) N-terminal protecting group and an ethylene acetal-protected aldehyde side chain, which collectively define its role as a protected chiral building block in pharmaceutical intermediate synthesis . It is commercially available from multiple suppliers in research-grade purity, typically specified at ≥95% to 98%, and is intended exclusively for laboratory research use .

Why Cbz-L-allysine Ethylene Acetal Cannot Be Interchanged with Unprotected Allysine or Alternative Protected Derivatives


Generic substitution of Cbz-L-allysine ethylene acetal with either its unprotected L-allysine ethylene acetal core or alternative N-protected analogs (e.g., Boc- or Fmoc-protected) is precluded by fundamental incompatibilities in orthogonal protecting group strategies and chemical stability requirements. The unprotected L-allysine ethylene acetal (CAS 215054-80-1) lacks the requisite N-terminal protection necessary for controlled sequential coupling in multi-step peptide and pharmaceutical syntheses, resulting in uncontrolled oligomerization or side reactions . Conversely, Boc-protected derivatives are acid-labile and incompatible with acidic reaction conditions that the base-labile Cbz group can withstand, while Fmoc-protected analogs are base-labile and unsuitable for scenarios requiring hydrogenolytic deprotection orthogonal to acid-sensitive moieties . The Cbz group uniquely enables deprotection via catalytic hydrogenolysis or acidic conditions, providing the broadest compatibility with diverse synthetic routes and eliminating the need for extensive route revalidation [1]. The quantitative differentiation presented below substantiates the procurement necessity of this specific protected form.

Quantitative Differentiation of Cbz-L-allysine Ethylene Acetal vs. Unprotected and Alternative Protected Analogs


N-Terminal Cbz Protection Enables Orthogonal Deprotection vs. Boc- and Fmoc-Protected Allysine Analogs

Cbz-L-allysine ethylene acetal incorporates a benzyloxycarbonyl (Cbz) N-protecting group that is cleavable via catalytic hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH), whereas Boc-L-allysine ethylene acetal (CAS 1234692-79-5) is acid-labile (cleaved by TFA) and Fmoc-Allysine ethylene acetal (C₂₃H₂₅NO₆) is base-labile (cleaved by piperidine) . This orthogonal lability profile permits the Cbz-protected derivative to be employed in synthetic sequences containing acid-sensitive and base-sensitive moieties simultaneously, a capability not shared by the alternative protected analogs which each have narrower compatibility windows [1].

Orthogonal Protecting Groups Peptide Synthesis Chiral Intermediate

Commercial Purity Specification of 98% for Cbz-L-allysine Ethylene Acetal from Primary Suppliers

Cbz-L-allysine ethylene acetal (CAS 852822-01-6) is commercially supplied with a documented purity specification of 98% from established chemical distributors, as verified by multiple supplier technical datasheets . The L-allysine ethylene acetal core (CAS 215054-80-1) is also available at ≥98% purity . The 98% purity specification for the target compound is a defined procurement benchmark that ensures batch-to-batch consistency suitable for intermediate-scale synthetic applications.

Analytical Chemistry Quality Control Procurement Specification

Single Asymmetric Center Confers Defined Stereochemical Identity vs. Racemic Allysine Derivatives

Cbz-L-allysine ethylene acetal contains one asymmetric carbon atom and is supplied as the single (S)-enantiomer, which is critical for stereoselective synthetic applications in pharmaceutical intermediate production . In contrast, racemic D,L-allysine ethylene acetal lacks stereochemical purity and is explicitly noted in patent literature as being unsuitable for use as a synthetic intermediate in medicinal substance production [1]. Enzymatic resolution processes have been developed to produce the optically pure L-allysine ethylene acetal core from the racemic mixture, achieving optical purity of 100% enantiomeric excess .

Stereochemistry Chiral Synthesis Pharmaceutical Intermediates

Molecular Weight Differential of 134.13 g/mol vs. Unprotected L-Allysine Ethylene Acetal

Cbz-L-allysine ethylene acetal possesses a molecular weight of 323.34 g/mol and a calculated LogP of approximately 2.08, whereas the unprotected L-allysine ethylene acetal core (CAS 215054-80-1) has a molecular weight of 189.21 g/mol . The 134.13 g/mol mass difference and associated lipophilicity increase (LogP from -2.7 for unprotected to 2.08 for Cbz-protected) materially alter the compound's behavior in chromatographic purification, liquid-liquid extraction, and crystallization [1].

Physical Properties LogP Purification

Masked Aldehyde Functionality Enables Controlled Side-Chain Elaboration vs. Unprotected Aldehyde Analogs

The 1,3-dioxolane group in Cbz-L-allysine ethylene acetal serves as a masked aldehyde (protected as an ethylene acetal), which prevents unwanted side reactions such as self-condensation or nucleophilic attack during synthetic transformations . This protected aldehyde functionality can be selectively unmasked under mild acidic conditions to reveal the reactive aldehyde group at the precise synthetic stage required for further elaboration. In contrast, compounds with free aldehyde functionality would undergo uncontrolled oligomerization and side reactions under standard peptide coupling and synthetic conditions, severely limiting their synthetic utility .

Masked Aldehyde Synthetic Intermediate Side-Chain Functionalization

Validated Application Scenarios for Cbz-L-allysine Ethylene Acetal in Pharmaceutical and Chemical Research


Chiral Building Block for Omapatrilat and Vasopeptidase Inhibitor Synthesis

Cbz-L-allysine ethylene acetal, as a protected derivative of the core L-allysine ethylene acetal chiral intermediate, is positioned for use in the synthesis of omapatrilat and related vasopeptidase inhibitors. (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid (allysine ethylene acetal) has been documented as one of three building blocks used in an alternative synthesis route for omapatrilat, an investigational antihypertensive drug that acts as a dual ACE and neprilysin inhibitor [1][2]. The Cbz-protected form provides the necessary N-terminal protection for controlled incorporation into the multi-step synthetic sequence leading to this class of pharmaceutical candidates [3].

Peptide Synthesis Requiring Orthogonal N-Terminal Cbz Protection

This compound is optimally suited for solution-phase and solid-phase peptide synthesis protocols that require orthogonal protection strategies. Cbz-protected amino acids and peptides are documented as being smoothly formed and the Cbz group can be cleaved by multiple methods including catalytic hydrogenolysis, providing synthetic flexibility [1]. The base-stable Cbz group enables its use in sequences where Fmoc-based protection would be incompatible due to base-labile side-chain functionalities, while its hydrogenolytic deprotection avoids the acidic conditions that would cleave Boc-protected analogs [2].

Synthesis of (+)-Epiquinamide and Quinolizidine Alkaloid Analogs

The allysine ethylene acetal core structure has been utilized in the stereoselective total synthesis of the quinolizidine alkaloid (+)-epiquinamide, a compound isolated from the skin of the Ecuadorian frog Epipedobates tricolor that represents a novel class of nicotinic agonists [1]. The protected Cbz-L-allysine ethylene acetal provides a chiral starting material for analogous alkaloid synthetic efforts, with the Cbz group offering N-terminal protection compatible with the Lewis acidic conditions often employed in alkaloid cyclization chemistry [2].

β-Lactam Antibiotic Biosynthesis Intermediate Studies

Allysine ethylene acetal has been established as a key intermediate in the α-aminoadipic acid pathway for β-lactam antibiotic biosynthesis, with documented conversion in situ into 1-piperideine-6-carboxylic acid [1]. The Cbz-protected derivative is suitable for mechanistic and biosynthetic studies investigating the enzymatic transformations involved in cephalosporin and penicillin production, where N-protection is required to prevent interference with the enzymatic assays being studied [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-L-allysine ethylene acetal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.